molecular formula C21H28N4O4S B2629932 ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate CAS No. 422275-39-6

ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate

Numéro de catalogue: B2629932
Numéro CAS: 422275-39-6
Poids moléculaire: 432.54
Clé InChI: QTTBRELASSYDPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to the specified compound. These compounds, containing various nuclei like 1,3-oxazol(idin)e and 5-thioxo-1,2,4-triazole, among others, were synthesized starting from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, revealing good to moderate antimicrobial activity against tested microorganisms and notable antiurease and antilipase activities for certain derivatives (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Quinazolinone-based Derivatives as Dual Inhibitors

Riadi et al. (2021) described the efficient preparation of a new quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also demonstrated significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Synthesis and Antibacterial Activity of Novel Compounds

Research by Sharma and Jain (2008) involved the synthesis and evaluation of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates for antibacterial activity. These compounds were synthesized through the reaction of norfloxacin acid chloride with various alcohols, yielding esters that were further reacted with nicotinoyl chloride. The synthesized compounds displayed moderate to significant antibacterial activity against different strains of bacteria, indicating their potential as antibacterial agents (Sharma & Jain, 2008).

Photophysical Properties of Norfloxacin Derivatives

Cuquerella, Miranda, and Bosca (2006) studied the photophysical properties of norfloxacin (NFX) and its derivatives to understand the role of the free carboxylic acid and the nonprotonated piperazinyl group. The research provided insights into the singlet excited-state deactivation of NFX via intramolecular electron transfer, contributing to the understanding of the photostability and photodegradation mechanisms of fluoroquinolone antibiotics (Cuquerella, Miranda, & Bosca, 2006).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate' involves the reaction of 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid with 6-bromohexanoyl chloride to form 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl chloride. This intermediate is then reacted with piperazine-1-carboxylic acid ethyl ester to form the final product.", "Starting Materials": [ "4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid", "6-bromohexanoyl chloride", "piperazine-1-carboxylic acid ethyl ester" ], "Reaction": [ "Step 1: 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid is reacted with thionyl chloride to form 4-oxo-2-thioxo-1,2-dihydroquinazoline-3(4H)-yl chloride.", "Step 2: 6-bromohexanoyl chloride is added to the reaction mixture from step 1 and the mixture is heated to form 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl chloride.", "Step 3: Piperazine-1-carboxylic acid ethyl ester is added to the reaction mixture from step 2 and the mixture is heated to form the final product, 'ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate'." ] }

Numéro CAS

422275-39-6

Formule moléculaire

C21H28N4O4S

Poids moléculaire

432.54

Nom IUPAC

ethyl 4-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O4S/c1-2-29-21(28)24-14-12-23(13-15-24)18(26)10-4-3-7-11-25-19(27)16-8-5-6-9-17(16)22-20(25)30/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,22,30)

Clé InChI

QTTBRELASSYDPP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.